Doixc-pth

Übersicht

Beschreibung

Doixc-pth is a synthetic compound known for its unique properties and applications in various fields. It is a polypeptide that has shown significant potential in therapeutic interventions, particularly in the treatment of osteoporosis. The compound is a potent regulator of ionized calcium and phosphate, playing a crucial role in maintaining active vitamin D metabolite levels in the blood .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Doixc-pth can be synthesized through chemical oxidative polymerization. The process involves the polymerization of thiophene monomers in the presence of an oxidizing agent. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale polymerization reactors. The process involves the continuous addition of monomers and oxidizing agents to maintain a steady reaction rate. The resulting polymer is then purified through filtration and drying processes to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Doixc-pth undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality .

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often involves halogenation or alkylation reactions using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions include modified polythiophene derivatives with enhanced electrical conductivity and stability .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Bone Regeneration and Repair

- Mechanism of Action : Doixc-pth stimulates osteoblast activity, promoting bone formation. Studies have shown that intermittent administration can lead to significant anabolic effects on bone density and structure .

- Clinical Trials : In clinical settings, this compound has been evaluated for its efficacy in treating osteoporosis. One study indicated that patients receiving this compound experienced a 75% reduction in their daily calcium and active vitamin D requirements compared to placebo .

Cancer Therapy

- Nanoparticle Engineering : Recent advancements have integrated this compound with polyphenol-containing nanoparticles to enhance drug delivery systems. These nanoparticles exhibit antioxidative properties and have shown promise in targeting cancer cells effectively .

- Theranostics : The combination of this compound with nanotechnology enables multimodal bioimaging and therapeutic delivery, facilitating personalized medicine approaches in oncology.

Nanotechnology Applications

Phenolic-Enabled Nanotechnology

- Particle Engineering : this compound has been utilized in phenolic-enabled nanotechnology for creating multifunctional nanoparticles. These particles can be engineered for specific biomedical applications, such as biosensing and bioimaging .

- Synthesis Strategies : The synthesis of nanoparticles incorporating this compound involves strategies that leverage the unique interactions between phenolic compounds and metal ions, resulting in stable and effective drug delivery systems .

Case Studies

Wirkmechanismus

The mechanism of action of Doixc-pth involves its interaction with specific cell-surface receptors. The compound binds to high-affinity receptors on the cell surface, triggering a cascade of intracellular signaling pathways. These pathways regulate various physiological processes, including calcium and phosphate homeostasis, bone metabolism, and vitamin D synthesis .

Vergleich Mit ähnlichen Verbindungen

Polyaniline: Another conductive polymer used in similar applications but differs in its chemical structure and properties.

Polypyrrole: Known for its high conductivity and stability, often used in sensors and electronic devices.

Poly(3,4-ethylenedioxythiophene): A conductive polymer with excellent transparency and flexibility, widely used in optoelectronic applications.

Uniqueness of Doixc-pth: this compound stands out due to its unique combination of high conductivity, stability, and biocompatibility. These properties make it particularly suitable for applications in medicine and advanced electronic devices .

Biologische Aktivität

Doixc-pth, a synthetic derivative of parathyroid hormone (PTH), has garnered attention for its potential biological activities, particularly in bone metabolism and calcium homeostasis. This article provides a comprehensive review of the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data tables.

Overview of Parathyroid Hormone

Parathyroid hormone is critical in regulating calcium levels in the blood and bone metabolism. It primarily acts on osteoblasts and osteoclasts to stimulate bone formation and resorption. The biological activity of PTH is influenced by its structure, where specific amino acid residues play crucial roles in receptor binding and activation.

The mechanism of action for PTH involves its interaction with the PTH receptor (PTH1R), leading to the activation of cyclic adenosine monophosphate (cAMP) pathways. The biological activity can vary significantly based on the mode of administration (intermittent vs. continuous) and the structural integrity of the hormone.

Key Findings on this compound Activity

- Anabolic Effects : this compound has shown anabolic effects similar to those of PTH(1-34), promoting osteoblast differentiation and bone formation when administered intermittently .

- Oxidation Impact : Studies indicate that oxidation at methionine residues can impair the biological activity of PTH. This compound's resistance to oxidative modifications may enhance its efficacy compared to naturally occurring PTH .

Data Tables

Case Study 1: Familial Hypoparathyroidism

A family with familial isolated hypoparathyroidism demonstrated significant elevations in inactive PTH due to a mutation affecting PTH function. Treatment with recombinant human PTH (teriparatide) resulted in improved calcium levels and quality of life, highlighting the therapeutic potential similar to that of this compound .

Case Study 2: Renal Resistance to PTH

In patients with renal disease exhibiting resistance to endogenous PTH, administration of synthetic analogs like this compound could potentially bypass receptor desensitization, restoring normal calcium metabolism .

Eigenschaften

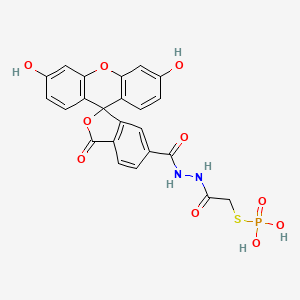

IUPAC Name |

[2-[2-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)hydrazinyl]-2-oxoethyl]sulfanylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N2O10PS/c26-12-2-5-15-18(8-12)34-19-9-13(27)3-6-16(19)23(15)17-7-11(1-4-14(17)22(30)35-23)21(29)25-24-20(28)10-37-36(31,32)33/h1-9,26-27H,10H2,(H,24,28)(H,25,29)(H2,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSVFQUFOJVEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NNC(=O)CSP(=O)(O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N2O10PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164896 | |

| Record name | Doixc-pth | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151890-75-4 | |

| Record name | Doixc-pth | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151890754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doixc-pth | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.